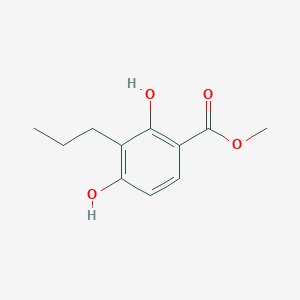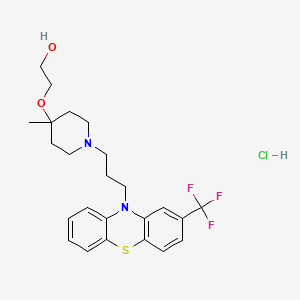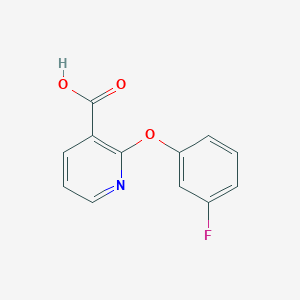
5-Methyl-6-methylamino-2-pyridinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-methylamino-2-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methyl group at the 5th position, a methylamino group at the 6th position, and a formyl group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-methylamino-2-pyridinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-methylamino-2-pyridinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 5-Methyl-6-methylaminopyridine-2-carboxylic acid
Reduction: 5-Methyl-6-methylaminopyridine-2-methanol
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives
Scientific Research Applications
5-Methyl-6-methylamino-2-pyridinecarboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Research into the medicinal properties of this compound and its derivatives may lead to the development of new drugs for various diseases.
Industry: It can be used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-Methyl-6-methylamino-2-pyridinecarboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the formyl group allows for potential interactions with nucleophiles, while the methylamino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyridine-2-carboxaldehyde: Lacks the methylamino group at the 6th position.
6-Methylpyridine-2-carboxaldehyde: Lacks the methyl group at the 5th position.
2-Picoline-6-carboxaldehyde: Similar structure but with different substituents.
Uniqueness
5-Methyl-6-methylamino-2-pyridinecarboxaldehyde is unique due to the presence of both a methyl group and a methylamino group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The compound’s structure enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-methyl-6-(methylamino)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-7(5-11)10-8(6)9-2/h3-5H,1-2H3,(H,9,10) |
InChI Key |
XLOYWTUSXOWPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C=O)NC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4'-hydroxy-2-methyl-[1,1'-Biphenyl]-4-carbonitrile](/img/structure/B8686373.png)




![4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide](/img/structure/B8686405.png)
![Ethyl 4-[2-(4-fluorophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B8686417.png)
![2-Chloro-4,6-bis[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B8686431.png)
